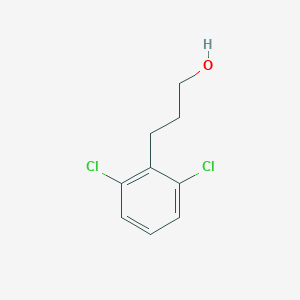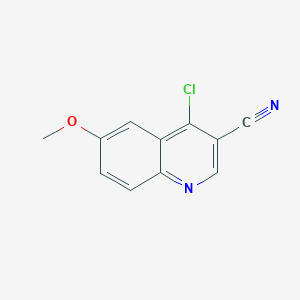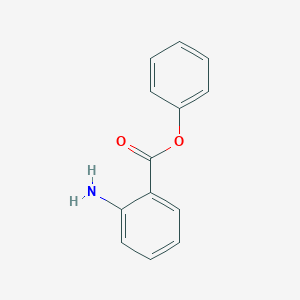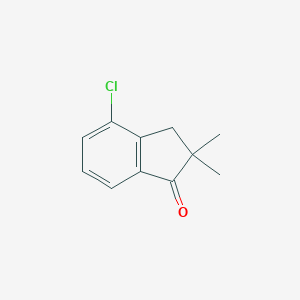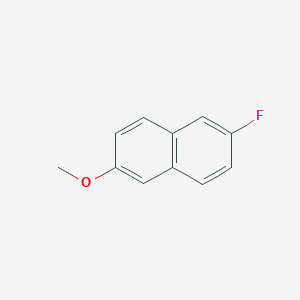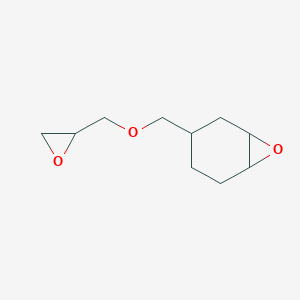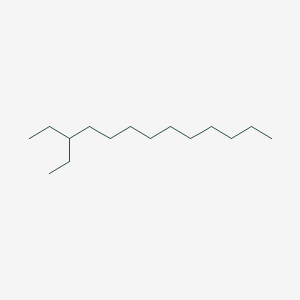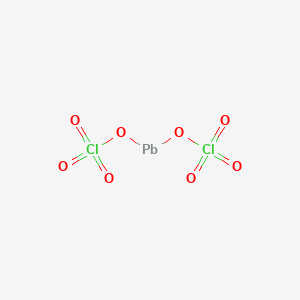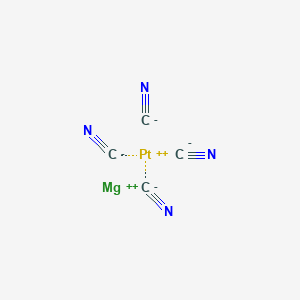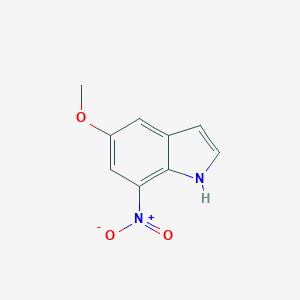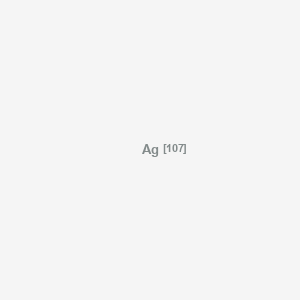
Silver-107
概要
説明
Silver-107 is a stable (non-radioactive) isotope of Silver . It is both naturally occurring and produced by fission . The isotope has 47 protons and 60 neutrons . The isotopic mass is 106.90509 u .
Molecular Structure Analysis
The atomic symbol of Silver-107 is Ag, and it has an atomic number of 47 . The number of electrons in each of Silver’s shells is 2, 8, 18, 18, 1 .
Chemical Reactions Analysis
Silver metal dissolves in hot concentrated sulphuric acid . More detailed information about the chemical reactions of Silver-107 was not found in the search results.
Physical And Chemical Properties Analysis
The atomic mass of silver is 107.8682 g/mol . Its melting point is 961.78°C (1763.2°F). The boiling point of Silver is 2162°C (3924°F) . Silver has a specific gravity, approximately 10.5 (20°C/68°F) . The oxidation states of silver are +1, + 2, +3 .
科学的研究の応用
Isotope Ratios in Gold-Bearing Minerals : Didenko (1995) used secondary ion mass spectrometry to study silver isotope ratios in gold-bearing ores, discovering that high-temperature ores are enriched in 107Ag, while low-temperature deposits favor 109Ag (Didenko, 1995).
Hyperpolarization for NMR Characterization : Lumata et al. (2012) achieved simultaneous polarization of 107Ag and 109Ag isotopes using dynamic nuclear polarization (DNP), enhancing NMR signals and enabling the characterization of Ag complexes in millimolar concentrations (Lumata et al., 2012).
Study of Isotope Systematics in Deposits : Chugaev and Chernyshev (2012) applied multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) to study Ag isotope systematics across various silver and gold deposits. They noted no correlation between the 107Ag/109Ag ratio and the age or composition of the deposits (Chugaev & Chernyshev, 2012).
Alpha-Particle-Induced Reactions : Patel et al. (1996) investigated excitation functions of reactions induced by alpha particles on natural silver, including 107Ag. Their findings have implications for nuclear physics and materials science (Patel et al., 1996).
Application in Fusion Reactors : Kaplan et al. (2016) focused on 107Ag and 109Ag in the context of fusion reactors, computing cross-sections of alpha-induced reactions. This research is relevant to understanding the behavior of silver-coated materials in high-radiation environments (Kaplan et al., 2016).
Fractionation in Fluids for Archeometry and Cosmochemistry : Fujii and Albarède (2018) evaluated Ag fractionation in fluids to understand its potential in distinguishing between metal sources. Their research has implications for archeometry and cosmochemistry (Fujii & Albarède, 2018).
Production of Cadmium Isotopes : Long et al. (1991) studied the production of 107Cd and 109Cd by deuteron bombardment of silver, providing insights into nuclear reactions involving 107Ag (Long et al., 1991).
Neutron Capture Cross Sections in Nuclear Power Plants : Li et al. (2022) measured the neutron capture cross sections of 107Ag, crucial for calculating the consumption of Ag–In–Cd control rods in nuclear power plants (Li et al., 2022).
将来の方向性
特性
IUPAC Name |
silver-107 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCADISMDOOEFD-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[107Ag] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162542 | |
| Record name | Silver, isotope of mass 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.90509 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver-107 | |
CAS RN |
14378-37-1 | |
| Record name | Silver, isotope of mass 107 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver, isotope of mass 107 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

